molecular formula C13H14O B3060983 2-(2-Naphthyl)-2-propanol CAS No. 20351-54-6

2-(2-Naphthyl)-2-propanol

Cat. No. B3060983
CAS RN: 20351-54-6
M. Wt: 186.25 g/mol
InChI Key: CSONNHKIVVSLQQ-UHFFFAOYSA-N
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Description

2-Naphthol, also known as β-naphthol or 2-hydroxynaphthalene, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It is a colorless (or occasionally yellow) crystalline solid with the molecular formula C10H8O . It has drawn great attention in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .


Synthesis Analysis

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . This reaction gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .


Molecular Structure Analysis

2-Naphthol has an electron-rich aromatic framework with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions . It has a molecular formula of C10H8O .


Chemical Reactions Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Physical And Chemical Properties Analysis

2-Naphthol is a fluorescent colorless (or occasionally yellow) crystalline solid . It has a melting point of 122 °C .

Scientific Research Applications

Chirality and Hydrogen Bonding

  • Chirality in Molecular Interactions: The study by Seurre et al. (2004) explored the role of chirality in the formation of hydrogen bonds, specifically in complexes of 2-naphthyl-1-ethanol with amino propanols, which are structurally related to 2-(2-Naphthyl)-2-propanol. They found that chiral discrimination was evident in both electronic and vibrational spectra, indicating the importance of chirality in molecular interactions and hydrogen bonding (Seurre et al., 2004).

Catalysis and Chemical Synthesis

  • Role in Synthesis of Beta-Adrenergic Receptor Blockers: Kapoor et al. (2003) reported that 1-chloro-3-(1-naphthyloxy)-2-propanol, a compound similar to 2-(2-Naphthyl)-2-propanol, is an intermediate in synthesizing beta-adrenergic blocking agents. This indicates the potential use of related compounds in pharmaceutical synthesis (Kapoor et al., 2003).
  • Palladium Oxide Nanoparticles in Catalysis: Jürgensen et al. (2015) demonstrated the use of palladium oxide nanoparticles for the partial oxidation of 2-propanol, which could have implications for the use of similar compounds in catalytic processes (Jürgensen et al., 2015).

Enantioselective Reactions

  • Enantioselective Hydrolysis: Matsumoto et al. (1994) explored the lipase-catalyzed hydrolysis of racemic 1-acetoxy-2-(2-naphthyl)propane, closely related to 2-(2-Naphthyl)-2-propanol, to produce optically pure forms. This indicates the potential for enantioselective reactions in chiral synthesis (Matsumoto et al., 1994).

Photoreduction and Photochemical Studies

  • Photoreduction Studies: Obi et al. (1973) studied the photoreduction of 2-nitronaphthalene in 2-propanol. This research could provide insights into the photoreactivity of similar compounds like 2-(2-Naphthyl)-2-propanol in photochemical processes (Obi et al., 1973).

Molecular Recognition and Sensing

  • Optically Active Dendrimers for Sensing: Pugh et al. (2001) described the use of BINOL core-based dendrimers for enantioselective fluorescent recognition of amino alcohols. This suggests potential applications of related naphthyl compounds in molecular recognition and sensing technologies (Pugh et al., 2001).

Safety And Hazards

2-Naphthol is harmful when inhaled or swallowed. It is dangerous to the environment, especially aquatic organisms . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . This review might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

2-naphthalen-2-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSONNHKIVVSLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942510
Record name 2-(Naphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyl)-2-propanol

CAS RN

20351-54-6
Record name 2-Naphthalenemethanol, alpha,alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020351546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Naphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-2-yl)propan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Honda, A Fukada, M Kiyozumi, S Kojima - European journal of drug …, 1987 - Springer
Four unconjugated metabolites, which were produced through the oxidation of the isopropyl chain of 2-isopropylnaphthalene (2-IPN), were isolated from the urine of rabbits receiving 2-…
Number of citations: 12 link.springer.com
S KOJIMA, T HONDA, T BABASAKI, M KIYOZUMI… - Eisei kagaku, 1984 - jstage.jst.go.jp
Four unconjugated metabolites of 2-isopropylnaphthalene (2-IPN) were identified by thin-layer chromatography and gas-liquid chromatography (GLC) from the bile of rats receiving 2-…
Number of citations: 8 www.jstage.jst.go.jp
T HONDA, M KIYOZUMI, S KOJIMA - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
Photolysis of 2-isopropylnaphthalene (2-IPN) coated on the inner surface of a test tube and on filter paper was examined under irradiation with a high-pressure mercury lamp. The …
Number of citations: 2 www.jstage.jst.go.jp
B Orlińska, J Zawadiak, D Gilner - Applied Catalysis A: General, 2005 - Elsevier
The catalytic oxidation of 2-isopropylnaphthalene with oxygen was studied. The system composed of copper(II), cobalt(II) or manganese(II) chloride with tetrabutylammonium bromide …
Number of citations: 15 www.sciencedirect.com
T MATSUMOTO, Y TAKEDA, E IWATA… - Chemical and …, 1994 - jstage.jst.go.jp
Racemic 1-acetoxy—2-phenylpropane (12) and l-acetoxy—2—(2-naphthyl) propane (33) were hydrolyzed with lipase at 35—-36 C for 2 and 24 h to give predominantly (S)-2-phenyl-1-…
Number of citations: 16 www.jstage.jst.go.jp
T ISHIDA - jlc.jst.go.jp
Racemic 1-acetoxy-2-phenylpropane (12) and l-acet0xy—2-(2-naphthyl) pr0pane (33) were hydrolyzed with lipase at 35-36 C for 2 and 24 h to give predominantly (S)-2-phenyl-1-…
Number of citations: 0 jlc.jst.go.jp
S Kojima, K Maruyama, T Babasaki - Drug Metabolism and Disposition, 1980 - Citeseer
Materials and Methods Chemicals. Pure 2-IPN (bp 267#{176} C) was a gift from Kureha Chemical Co.(Tokyo). $-Glucuronidase(Type IX) was obtained from Sigma Chemical Co.(St. …
Number of citations: 13 citeseerx.ist.psu.edu
T Honda, M Motoyama, M Kiyozumi, S Kojima - EISEI KAGAKU., 1991 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. Pulmonary toxicity of 2-isopropylnaphthalene (2-IPN) and its photoproducts was studied in mice. Twenty-four h after the intraperitoneal injection of 2-…
Number of citations: 3 hero.epa.gov
M Fukui, Y Hoshino, T Satoh, M Miura… - Advanced Synthesis & …, 2014 - Wiley Online Library
It has been established that a dinuclear (electron‐deficient η 5 ‐cyclopentadienyl)rhodium(III) complex catalyzes the oxidative annulation of tertiary benzyl alcohols with internal alkynes …
Number of citations: 66 onlinelibrary.wiley.com
R Mazurkiewicz, J Zawadiak, B Orlińska… - … process research & …, 2006 - ACS Publications
All five possible 1-aryl-1methylethylhydroperoxides derived from naphthalene and anthracene were synthesized and their thermal decomposition in GC−MS conditions was investigated …
Number of citations: 4 pubs.acs.org

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